Cas no 17140-74-8 (Ethanol,2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]-)
17140-74-8 structure
Product Name:Ethanol,2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]-
CAS No:17140-74-8
MF:C12H20O2
MW:196.286004066467
CID:157633
PubChem ID:28331
Update Time:2025-04-19
Ethanol,2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanol,2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]-
- 2-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]ethanol
- 2-[(7,7-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]ethanol
- 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]ethanol
- Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)- (9CI)
- SCHEMBL15798293
- DTXSID20937985
- 2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]ethan-1-ol
- Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-
- 17140-74-8
- Ethanol, 2-((6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)methoxy)-(9CI)
- 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methoxy]ethanol
-
- Inchi: 1S/C12H20O2/c1-12(2)10-4-3-9(11(12)7-10)8-14-6-5-13/h3,10-11,13H,4-8H2,1-2H3
- InChI Key: PGPOWYAOSYMYPB-UHFFFAOYSA-N
- SMILES: O(CCO)CC1=CCC2CC1C2(C)C
Computed Properties
- Exact Mass: 196.1464
- Monoisotopic Mass: 196.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46
Ethanol,2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]- Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
17140-74-8 (Ethanol,2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk